molecular formula C10H13N5O3 B12366223 2'-Deoxyadenosine-15N5

2'-Deoxyadenosine-15N5

Katalognummer: B12366223
Molekulargewicht: 256.21 g/mol
InChI-Schlüssel: OLXZPDWKRNYJJZ-OZFYZCTLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2'-Deoxyadenosine-15N5 is a useful research compound. Its molecular formula is C10H13N5O3 and its molecular weight is 256.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H13N5O3

Molekulargewicht

256.21 g/mol

IUPAC-Name

(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1/i11+1,12+1,13+1,14+1,15+1

InChI-Schlüssel

OLXZPDWKRNYJJZ-OZFYZCTLSA-N

Isomerische SMILES

C1[C@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C([15N]=C[15N]=C32)[15NH2])CO)O

Kanonische SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Herkunft des Produkts

United States

Principles and Advantages of Stable Isotope Labeling in Biological Investigations

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its non-radioactive isotopes. metsol.com These isotopes possess extra neutrons, making them heavier than their more common counterparts. metsol.com For instance, in 2'-Deoxyadenosine-15N5, the five nitrogen atoms (14N) normally present in the adenine (B156593) base are replaced with the heavier, stable isotope 15N. pubcompare.ainih.gov

This subtle change in mass allows researchers to "tag" and trace molecules through complex biochemical pathways without altering their chemical properties or biological function. metsol.comsilantes.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to distinguish between the labeled and unlabeled molecules, providing precise insights into metabolic processes. acs.orgcreative-proteomics.comsilantes.com

The primary advantages of using stable isotopes like 15N over radioactive isotopes include:

Enhanced Safety: Stable isotopes are non-radioactive and pose no radiation risk, making them safe for use in a wide range of studies, including those involving human subjects. metsol.com

No Alteration of Molecular Properties: The labeled molecules behave identically to their natural counterparts in biological systems. metsol.com

High Precision and Sensitivity: When combined with high-resolution analytical instruments, stable isotope labeling allows for highly sensitive and accurate quantification of molecules and their metabolic products. silantes.comacs.org

Long-Term Studies: The non-toxic nature of stable isotopes permits their use in long-term experiments to study dynamic processes over extended periods.

Fundamental Role of Deoxyadenosine in Nucleic Acid Biochemistry

Deoxyadenosine (B7792050) is a fundamental component of deoxyribonucleic acid (DNA), the molecule that carries the genetic instructions for the development, functioning, growth, and reproduction of all known living organisms. ontosight.ai It is a deoxyribonucleoside, composed of an adenine (B156593) base attached to a deoxyribose sugar. wikipedia.org

Within the DNA double helix, deoxyadenosine (A) specifically pairs with thymine (B56734) (T) through two hydrogen bonds. ontosight.ai This complementary base pairing is a cornerstone of DNA's structure and is essential for the accurate replication and transcription of genetic information. ontosight.aibaseclick.eu During DNA synthesis, the enzyme DNA polymerase incorporates deoxyadenosine triphosphate (dATP), the activated form of deoxyadenosine, into the growing DNA strand. baseclick.euwikipedia.org

The proper metabolism and incorporation of deoxyadenosine are critical for maintaining the integrity of the genome. laboratorynotes.com Errors in these processes can lead to mutations and have been implicated in various diseases. ontosight.ai

Research Rationale for Utilizing 15n5 Enriched Deoxyadenosine As a Molecular Probe

Chemo-Enzymatic Synthesis Strategies for ¹⁵N₅-Labeled 2'-Deoxyadenosine (B1664071)

Chemo-enzymatic synthesis provides an efficient and high-yield pathway for the production of isotopically labeled nucleosides. nih.govoup.com This strategy leverages the specificity of enzymes to overcome complex chemical protection and deprotection steps, while chemical synthesis is used to prepare the isotopically enriched precursors.

The general approach begins with the chemical synthesis of fully ¹⁵N-labeled adenine ([¹⁵N₅]-adenine). researchgate.net This precursor is then coupled with a deoxyribose donor in a process known as transglycosylation, catalyzed by specific enzymes. Nucleoside phosphorylases are commonly employed for this key step, facilitating the transfer of the deoxyribose moiety to the labeled purine (B94841) base. This enzymatic step ensures the correct stereochemistry at the anomeric carbon (C1') of the deoxyribose, a feature that can be challenging to control through purely chemical means. researchgate.net

The process can be streamlined into a one-pot reaction without the need to purify intermediate species, leading to high final yields. oup.com The starting materials, including the ¹⁵N sources (e.g., ¹⁵NH₄Cl, ¹⁵N-NaNO₂) and the ribose or deoxyribose sugars, can be selected based on the desired labeling pattern. researchgate.net The high fidelity of enzymatic incorporation makes this an ideal method for generating labeled nucleosides for various applications. silantes.com

Table 1: Overview of Chemo-Enzymatic Synthesis for 2'-Deoxyadenosine-¹⁵N₅

StepDescriptionKey Reagents/EnzymesPurpose
1. Precursor Synthesis Chemical synthesis of the purine base fully enriched with the ¹⁵N isotope.¹⁵N-labeled sources (e.g., ¹⁵NH₄Cl, ¹⁵N-NaNO₂)To create the isotopically labeled nucleobase ([¹⁵N₅]-adenine). researchgate.net
2. Enzymatic Glycosylation Enzymatic transfer of a 2-deoxyribose group to the synthesized [¹⁵N₅]-adenine.Deoxyribose donor, Nucleoside phosphorylase enzymesTo form the N-glycosidic bond with correct stereochemistry, yielding 2'-Deoxyadenosine-¹⁵N₅. researchgate.net
3. Purification Isolation of the final product from the reaction mixture.High-Performance Liquid Chromatography (HPLC)To ensure high purity of the final labeled nucleoside product.

Preparation of ¹⁵N₅-Enriched Deoxyadenosine Phosphoramidites for Oligonucleotide Synthesis

To incorporate the ¹⁵N₅-labeled 2'-deoxyadenosine into a specific position within a DNA strand, it must first be converted into a phosphoramidite (B1245037) derivative. wikipedia.org Phosphoramidite chemistry is the gold standard for automated, solid-phase oligonucleotide synthesis due to its high efficiency and simplicity. twistbioscience.comtcichemicals.com

The conversion process involves several key chemical modifications:

5'-Hydroxyl Protection: The 5'-hydroxyl group of the deoxyribose is protected with a dimethoxytrityl (DMT) group. This acid-labile group prevents this hydroxyl from reacting during the coupling step and is removed at the beginning of each synthesis cycle to allow for chain extension. twistbioscience.com

Exocyclic Amine Protection: The exocyclic amino group (N6) of the adenine base is typically protected, often with a benzoyl (Bz) group, to prevent side reactions during synthesis. This protection is usually performed on the nucleobase before the glycosylation step. wikipedia.org

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This introduces the phosphoramidite moiety, which is activated during the coupling step of oligonucleotide synthesis. The 2-cyanoethyl group protects the phosphate (B84403) and is easily removed during the final deprotection of the oligonucleotide. twistbioscience.com

The resulting ¹⁵N₅-dATP (2'-deoxyadenosine phosphoramidite) is then purified and can be used in an automated DNA synthesizer. researchgate.net During synthesis, the phosphoramidite is coupled to the free 5'-hydroxyl group of a growing oligonucleotide chain attached to a solid support. tcichemicals.com

Table 2: Structure of a Protected 2'-Deoxyadenosine-¹⁵N₅ Phosphoramidite

ComponentProtecting Group/MoietyPurpose in Synthesis
¹⁵N₅-Adenine Base Benzoyl (Bz) group on N6-aminePrevents side reactions at the exocyclic amine. wikipedia.org
2'-Deoxyribose Sugar Dimethoxytrityl (DMT) group on 5'-OHProtects the 5'-hydroxyl; removed to allow chain elongation. twistbioscience.com
3'-Position 2-Cyanoethyl-N,N-diisopropylphosphoramiditeThe reactive group for coupling to the next nucleotide in the chain. twistbioscience.com

Generation of Specific ¹⁵N₅-Labeled Deoxyadenosine Analogs for Targeted Mechanistic Studies

¹⁵N₅-labeled 2'-deoxyadenosine serves as a crucial starting material for the synthesis of specific DNA lesion analogs used in mechanistic and repair studies. rsc.org A significant example is the generation of purine 5',8-cyclo-2'-deoxynucleosides (cPu), a form of tandem DNA damage caused by hydroxyl radicals. mdpi.com The synthesis of stable ¹⁵N₅-labeled cPu lesions, such as (5'R)- and (5'S)-5',8-cyclo-2'-deoxyadenosine (cdA), provides internal standards for highly sensitive quantification by isotope dilution mass spectrometry. mdpi.comnih.gov

Two primary methods have been reported for generating ¹⁵N₅-labeled cdA lesions:

γ-Radiolysis: Direct γ-irradiation of a nitrous oxide (N₂O)-saturated aqueous solution of ¹⁵N₅-labeled 2'-deoxyadenosine generates both the R and S diastereomers of ¹⁵N₅-cdA. rsc.orgmdpi.com This method mimics the formation of the lesion by hydroxyl radicals in a biological context.

Photoirradiation: An alternative route involves the UV photoirradiation (λ = 254 nm) of a precursor, ¹⁵N₅-labeled 8-bromo-2'-deoxyadenosine (B120125) (8-Br-dA), in acetonitrile. mdpi.com This photochemical reaction also yields both the R and S diastereomers of ¹⁵N₅-cdA.

These synthetic labeled analogs are indispensable for studying the biological consequences of specific DNA lesions, including their effects on DNA replication and transcription, and for elucidating the mechanisms of their repair by cellular pathways like Nucleotide Excision Repair (NER). rsc.orgnih.gov

Table 3: Synthetic Methods for ¹⁵N₅-Labeled 5',8-cyclo-2'-deoxyadenosine (cdA) Analogs

MethodStarting MaterialConditionsProductsApplication
γ-Radiolysis 2'-Deoxyadenosine-¹⁵N₅Aqueous solution, N₂O-saturated, γ-irradiation(5'R)-cdA-¹⁵N₅ and (5'S)-cdA-¹⁵N₅ rsc.orgmdpi.comQuantitative analysis of DNA damage, repair mechanism studies. nih.gov
Photoirradiation 8-Bromo-2'-deoxyadenosine-¹⁵N₅Acetonitrile, UV light (254 nm)(5'R)-cdA-¹⁵N₅ and (5'S)-cdA-¹⁵N₅ mdpi.comSynthesis of standards for mass spectrometry, biochemical assays. mdpi.com

Elucidation of DNA Synthesis and Replication Dynamics

The ability to accurately track the synthesis of new DNA is fundamental to understanding cell proliferation, development, and disease. This compound, often in its triphosphate form (dATP-¹⁵N₅), serves as a direct tracer for these processes.

Investigating Substrate Utilization Kinetics by DNA Polymerases

This compound is also instrumental in studying the kinetics of DNA polymerases. As a substrate for these enzymes, the labeled version, typically as 2'-Deoxyadenosine-5'-triphosphate-¹⁵N₅ (dATP-¹⁵N₅), allows for detailed investigation of enzyme efficiency and fidelity nih.govdoi.org. Kinetic assays can determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), revealing how efficiently a polymerase utilizes dATP under various conditions.

By competing labeled and unlabeled substrates, researchers can gain insights into the substrate binding and catalytic steps of the polymerization reaction. Pre-steady-state kinetic methods, which examine the first few turnovers of the enzyme, can elucidate the rates of nucleotide incorporation and the enzyme's processivity rsc.orgacs.org. The distinct mass of the ¹⁵N₅-labeled product enables precise tracking of the reaction progress over very short time scales, providing a window into the dynamic conformational changes the enzyme undergoes during catalysis acs.org. This level of detail is crucial for comparing the function of different polymerases or understanding how mutations affect their activity.

Characterization of DNA Damage and Repair Pathways

DNA is under constant assault from both endogenous and exogenous sources, leading to a variety of damaging lesions. This compound and its derivatives are critical for quantifying this damage and deciphering the complex pathways cells use to repair it.

Quantification of Oxidatively Induced DNA Adducts Utilizing ¹⁵N₅-Labeled Internal Standards

Oxidative stress is a major source of DNA damage, leading to the formation of lesions that can cause mutations and cell death if not repaired. Accurate measurement of these adducts is essential for understanding their biological consequences. Isotope dilution mass spectrometry, which uses stable isotope-labeled analogs as internal standards, is the gold standard for this type of quantification due to its high accuracy and sensitivity.

¹⁵N₅-labeled versions of oxidative DNA adducts serve as ideal internal standards. They are chemically identical to the endogenous, unlabeled adducts being measured, so they behave identically during sample preparation and analysis, correcting for any sample loss or variations in instrument response. However, their different mass allows them to be distinguished and quantified separately by the mass spectrometer.

8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA): This is a common form of oxidative damage. Researchers have developed robust LC-MS/MS methods that use [¹⁵N₅]-labeled 8-oxo-dA as an internal standard to accurately quantify its levels in DNA from various tissues. nih.gov This allows for the assessment of oxidative stress in different biological contexts, such as in response to toxins or in disease states nih.gov.

5',8-cyclopurine-2'-deoxynucleosides (cdA): These are complex, helix-distorting tandem lesions formed by hydroxyl radical attack. They exist as two diastereomers, (5'R)-cdA and (5'S)-cdA. The synthesis of ¹⁵N₅-labeled standards for both R- and S-diastereomers of cdA has been crucial for their accurate quantification in biological samples rsc.orgiss.itnih.gov. Using these standards, studies have measured the levels of these lesions in diseases associated with inflammation and oxidative stress, such as inflammatory bowel disease iss.it.

The table below summarizes findings from a study on inflammatory bowel disease, showcasing the utility of ¹⁵N₅-labeled standards in quantifying oxidative DNA lesions.

DNA LesionTissue StatusMean Level (lesions/10⁶ Nucleobases)
5'S-cdA Non-inflamed0.23
Inflamed0.40
5'R-cdA Non-inflamed0.10
Inflamed0.12
8-oxo-dA Non-inflamed0.20
Inflamed0.35

Data adapted from a study on inflammatory bowel disease iss.it. This interactive table allows for sorting and filtering of the data.

Mechanistic Studies of DNA Repair Enzyme Involvement

Once DNA damage is quantified, the next step is to understand how it is repaired. ¹⁵N₅-labeled standards are indirectly vital for these mechanistic studies. By accurately measuring the concentration of a specific DNA lesion before and after incubation with purified repair enzymes or cell extracts, researchers can determine the rate and efficiency of repair.

Nucleotide Excision Repair (NER): The bulky, helix-distorting 5',8-cyclopurine-2'-deoxynucleoside lesions are not repaired by simple base excision repair but are instead substrates for the more complex NER pathway mdpi.comoup.comnih.gov. Studies have shown that cells deficient in certain NER proteins, such as those associated with Cockayne syndrome (CS), accumulate these lesions nih.govnist.gov. By quantifying the levels of ¹⁵N₅-cdA in normal versus repair-deficient mouse models, scientists have provided direct evidence for the role of specific NER proteins in repairing this type of oxidative damage in vivo nist.govacs.org.

Base Excision Repair (BER): While most bulky adducts are handled by NER, the BER pathway is responsible for excising smaller, non-helix-distorting lesions. However, the interplay between these pathways and the handling of complex damage is an active area of research. Some studies investigate how a lesion typically repaired by NER, like a cdA, might impact the BER-mediated removal of a nearby lesion mdpi.commdpi.com. The precise quantification afforded by ¹⁵N₅-labeled standards is essential to dissect these intricate scenarios and understand how clustered DNA damage challenges the cell's repair machinery mdpi.comnih.gov. For example, research has explored whether the presence of a cdA lesion can inhibit the activity of BER enzymes like Uracil-DNA glycosylase (UDG) on a neighboring uracil (B121893) base mdpi.com.

Metabolic Flux and Pathway Analysis Employing 2 Deoxyadenosine 15n5

Investigation of Purine (B94841) Deoxynucleoside Metabolism Pathways

The metabolism of purine deoxynucleosides is a critical process for DNA synthesis and cellular homeostasis. 2'-Deoxyadenosine-15N5 enables precise tracking of these pathways. pubcompare.ai Once introduced into a biological system, [15N5]-dA can be metabolized through several routes. A primary route involves its phosphorylation by kinase enzymes to form the corresponding monophosphate ([15N5]-dAMP), diphosphate (B83284) ([15N5]-dADP), and triphosphate ([15N5]-dATP). pnas.org This phosphorylated form, [15N5]-dATP, is a direct precursor for DNA synthesis, allowing researchers to measure the rate of its incorporation into newly synthesized DNA. medchemexpress.com

Another significant metabolic route is deamination. In many organisms, including mammals, deoxyadenosine (B7792050) is converted to deoxyinosine by the enzyme adenosine (B11128) deaminase (ADA). pnas.orgresearchgate.net When using [15N5]-dA as a tracer, this enzymatic reaction results in the loss of the exocyclic amine ¹⁵N atom, leading to the formation of [15N4]-deoxyinosine. acs.org This product can then be further metabolized, and tracking the transition from a ¹⁵N₅-labeled species to a ¹⁵N₄-labeled species provides a direct measure of ADA activity and the flux through this specific deamination pathway. acs.org These investigations are crucial for understanding both normal cellular function and the pathobiology of diseases linked to purine metabolism. nih.govresearchgate.net

Tracing Nucleoside Salvage and De Novo Biosynthesis Routes

Cells produce purine nucleotides through two primary routes: the de novo synthesis pathway and the salvage pathway. researchgate.netsci-hub.rufiveable.me The de novo pathway builds purines from simple precursors like amino acids, while the salvage pathway recycles pre-formed nucleobases and nucleosides. nih.govnih.gov this compound is an invaluable tracer for dissecting the relative contributions of these two pathways. acs.org

When [15N5]-dA is supplied to cells, it is readily taken up and utilized by the purine salvage pathway. nih.gov Key enzymes in this pathway, such as adenosine kinase (ADK) and deoxycytidine kinase (DCK), phosphorylate the labeled deoxyadenosine, converting it into [15N5]-dAMP. pnas.org This labeled monophosphate then enters the cellular nucleotide pool and can be incorporated into DNA. pnas.orgacs.org By measuring the amount of ¹⁵N₅-labeled purines in DNA, researchers can quantify the activity of the salvage pathway.

In a study on human cells, it was demonstrated that the tracer [15N5]-dA undergoes an efficient adenine (B156593) deamination reaction, losing one ¹⁵N atom, and then utilizes the purine salvage pathway to generate primarily [15N4]-dA and [15N4]-2′-deoxyguanosine ([15N4]-dG) within the mammalian genome. acs.org This specific isotopic signature allows for clear differentiation from de novo synthesized purines, which would incorporate ¹⁵N from different labeled precursors, such as ¹⁵N-labeled glycine (B1666218) or glutamine. biorxiv.org Studies have shown that while proliferating cells are traditionally thought to rely on de novo synthesis, the salvage pathway plays a crucial role in maintaining purine nucleotide pools in both normal tissues and tumors. nih.govnih.gov

Assessment of Microbial Production and Nucleic Acid Turnover in Environmental Aquatic Systems

Measuring bacterial production is fundamental to understanding microbial ecology and biogeochemical cycles in aquatic environments. researchgate.net Traditionally, this has been done using radioisotope-labeled compounds like tritiated thymidine (B127349) (³H-TdR). plos.org However, the use of radioisotopes is often restricted. plos.org A non-radioactive method using [15N5]-2′-deoxyadenosine ([15N5]-dA) coupled with liquid chromatography-mass spectrometry (LC-MS) has been developed as a robust alternative. researchgate.netplos.org

This method involves incubating water samples with [15N5]-dA, which is incorporated into the DNA of actively growing bacteria. researchgate.net The bacterial DNA is then extracted, hydrolyzed into individual deoxynucleosides, and the amount of incorporated [15N5]-dA is quantified by LC-MS. plos.org This provides a direct measure of DNA synthesis and, by extension, bacterial production. plos.org

Research has demonstrated a significant positive correlation between the incorporation rates of [15N5]-dA and ³H-TdR in both coastal seawater and lake water samples, validating the stable isotope method. researchgate.net These findings suggest that the [15N5]-dA method can accurately predict DNA synthesis rates measured by conventional radioisotope techniques. researchgate.net

Table 1: Comparison of [15N5]-dA and ³H-TdR Incorporation Ratios in Aquatic Systems This table summarizes findings from a study comparing the incorporation of [15N5]-2′-deoxyadenosine with the conventional tritiated thymidine method for measuring bacterial production.

Aquatic SystemAverage ¹⁵N-dA : ³H-TdR Incorporation Ratio95% Confidence Interval
Coastal Seawater0.550.51 - 0.58
Lake Water0.280.23 - 0.34
Data sourced from Kawasaki et al., 2015. researchgate.net

Further studies have expanded on this by comparing the incorporation of four different ¹⁵N-labeled deoxynucleosides to assess which might best represent total bacterial production, as some bacterial species cannot utilize exogenous thymidine. plos.orgplos.org In one study of marine and freshwater ecosystems, the incorporation rate of deoxyguanosine was found to be approximately 2.5 times higher than that of thymidine, while deoxyadenosine incorporation was about 0.9 times that of thymidine, suggesting that using other deoxynucleosides like deoxyguanosine could provide a more comprehensive measure of community-wide bacterial production. plos.org

Elucidation of Specific Enzymatic Transformations Involving this compound in Complex Biological Networks

The ¹⁵N₅ label on 2'-deoxyadenosine (B1664071) allows for the precise tracking of its conversion by specific enzymes within intricate biological networks. By following the transfer and modification of the isotope label, researchers can identify active enzymatic pathways and quantify their flux.

One of the most clearly traced transformations is the deamination of deoxyadenosine to deoxyinosine by adenosine deaminase (ADA) . nih.gov As previously mentioned, this reaction is easily monitored by the loss of one ¹⁵N atom from the purine ring, changing the mass of the molecule and allowing for quantification of flux through this pathway. acs.org

The phosphorylation of deoxyadenosine is another critical enzymatic step, catalyzed by kinases. In human cells, both adenosine kinase (ADK) and deoxycytidine kinase (DCK) can convert deoxyadenosine into dAMP, initiating its entry into the nucleotide pool for DNA synthesis. pnas.org Studies using [¹⁴C]-labeled deoxyadenosine have shown that knocking out these kinases prevents the accumulation of dATP, highlighting their essential role. pnas.org The use of [15N5]-dA in similar systems allows for tracing these phosphorylation events and their subsequent incorporation into DNA without the use of radioisotopes.

Furthermore, the interconversion of purines is a key aspect of nucleotide metabolism. [15N5]-dA can be used to trace the pathways leading to the formation of other purine deoxynucleotides. For instance, studies in aquatic bacteria have shown that [15N5]-dA can be converted into deoxyguanosine (dG) and incorporated into DNA as such. plos.org This conversion suggests the activity of a complex enzymatic network that transforms the adenine base into a guanine (B1146940) base, likely involving enzymes of both the salvage and de novo pathways. The reverse reaction, from dG to dA, was observed to be significantly lower, indicating preferential metabolic directionality. plos.org

Finally, a more specialized enzymatic transformation involves radical S-adenosylmethionine (SAM) enzymes, which can generate a 5′-deoxyadenosyl radical (dAdo•) from SAM to initiate a wide range of radical-based reactions. acs.org While this radical is typically generated from S-adenosylmethionine, studying the metabolism and interactions of deoxyadenosine provides context for the broader roles of adenosyl moieties in cellular biochemistry.

Table 2: Key Enzymes in this compound Metabolism This table outlines the primary enzymes that metabolize 2'-Deoxyadenosine and the role they play in its transformation, which can be traced using the ¹⁵N₅ isotope label.

EnzymeAbbreviationFunctionPathway
Adenosine DeaminaseADACatalyzes the deamination of deoxyadenosine to deoxyinosine. pnas.orgnih.govPurine Catabolism/Salvage
Adenosine KinaseADKPhosphorylates deoxyadenosine to dAMP. pnas.orgPurine Salvage
Deoxycytidine KinaseDCKPhosphorylates deoxyadenosine to dAMP. pnas.orgPurine Salvage
Purine Nucleoside PhosphorylasePNPCan be involved in the interconversion of purine nucleosides. nih.govPurine Salvage

Advanced Spectroscopic and Spectrometric Characterization Enabled by 2 Deoxyadenosine 15n5

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

¹⁵N-labeling of 2'-deoxyadenosine (B1664071) enhances NMR studies by providing a sensitive nucleus for probing the local environment within DNA structures. This allows for detailed analysis of nucleic acid structure, dynamics, and interactions with other molecules.

Structural and Dynamic Studies of ¹⁵N-Labeled Nucleic Acids and Their Interactions

The incorporation of ¹⁵N, often in conjunction with ¹³C, into DNA oligonucleotides is a cornerstone for high-resolution structural and dynamic studies by NMR. pnas.org This labeling strategy is crucial for resolving spectral overlap, a significant challenge in larger macromolecules, by extending the analysis to a heteronuclear dimension. pnas.org The enzymatic synthesis of uniformly ¹³C,¹⁵N-labeled oligodeoxynucleotides allows for the production of milligram quantities necessary for NMR experiments. pnas.org This involves the use of microorganisms grown on ¹³C and ¹⁵N nutrient sources to produce labeled deoxynucleotides, which are then enzymatically incorporated into DNA strands. pnas.org

Such labeled DNA enables detailed investigations of DNA-ligand interactions. nih.gov For instance, the amino protons of ¹⁵N-labeled adenosine (B11128), located in the major or minor groove of the DNA, serve as direct probes for ligand binding, a significant advantage over imino protons which are situated in the core of the double helix. nih.gov Through ¹H-¹⁵N multiple quantum NMR, the chemical shifts of the adenosine amino nitrogen and protons can be precisely measured, providing insights into structural changes upon ligand binding. nih.gov

Furthermore, ¹⁵N-labeling is instrumental in studying the dynamics of DNA and its complexes. tandfonline.com By measuring ¹⁵N relaxation parameters, such as R1, R2, and the heteronuclear NOE, researchers can characterize motions on various timescales, from picoseconds to milliseconds. tandfonline.comethz.ch These studies reveal the internal motions of the DNA backbone and bases, as well as changes in dynamics upon the formation of protein-DNA complexes. utoronto.ca Perdeuteration of non-exchangeable sites in ¹⁵N-labeled nucleic acids can further enhance spectral resolution and sensitivity by reducing dipolar relaxation, which is particularly beneficial for studying larger systems. oup.com

Analysis of Hydrogen Bonding Networks and Intermolecular Contacts within DNA Duplexes

The nitrogen atoms of nucleobases are frequently involved in hydrogen bonds, which are fundamental to the structure and function of DNA. researchgate.net ¹⁵N NMR spectroscopy is an excellent tool for directly probing these crucial interactions. researchgate.netresearchgate.net The measurement of scalar couplings (J-couplings) across hydrogen bonds, specifically the two-bond JNN coupling (²hJNN), provides direct evidence of hydrogen bond formation and can be used to identify hydrogen-bond partners. researchgate.netresearchgate.net

In ¹⁵N-labeled DNA duplexes, these couplings can be measured to characterize the hydrogen bonding between base pairs, such as the N1 of adenine (B156593) and the N3 of thymine (B56734) in an A-T pair. researchgate.netnih.gov These direct measurements offer a more definitive analysis compared to indirect methods that infer hydrogen bonds from NOEs or proton exchange rates. researchgate.net The ability to detect these couplings has been enhanced by techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy), which improves sensitivity and resolution for larger molecules. researchgate.net

Beyond intramolecular hydrogen bonds, ¹⁵N-labeling facilitates the study of intermolecular contacts between DNA and other molecules, such as proteins. nih.govacs.org For example, in a protein-DNA complex, ¹⁵N-edited NOESY experiments can identify close spatial proximities between the ¹⁵N-labeled DNA and the protein. acs.org This is critical for mapping the binding interface and understanding the specifics of molecular recognition. uu.nlmarioschubert.ch Solid-state NMR experiments on ¹⁵N-labeled DNA have also been used to probe intermolecular contacts, for instance, between DNA phosphate (B84403) groups and lysine (B10760008) side chains in DNA-protein complexes. nih.gov

Probing Nucleoside Tautomerism and Conformational States through ¹⁵N Chemical Shifts and Coupling Constants

The chemical environment of a nitrogen atom significantly influences its ¹⁵N chemical shift, making it a sensitive probe for tautomeric equilibria and conformational states of nucleosides. researchgate.netacdlabs.com Tautomerism, the migration of a proton, can alter the hybridization state of nitrogen atoms, leading to substantial changes in their chemical shifts. acdlabs.com For instance, ¹⁵N NMR has been effectively used to study the tautomeric forms of modified nucleosides, such as 8-hydroxy-2'-deoxyguanosine, by analyzing the chemical shifts and coupling constants. nih.govacs.org

The large chemical shift range of ¹⁵N makes it highly sensitive to the local electronic environment. researchgate.net Computational methods, in conjunction with experimental ¹⁵N NMR data, can aid in the assignment of chemical shifts and provide a deeper understanding of the electronic structure. researchgate.netacs.org Studies have shown that ¹⁵N chemical shift tensors are more sensitive to crystal structure and intermolecular interactions than ¹³C tensors due to nitrogen's greater polarizability. researchgate.netacs.org

One-bond ¹H-¹⁵N coupling constants also provide valuable structural information. For example, a proton-nitrogen coupling constant observed for the N7 resonance of a modified guanosine (B1672433) provided evidence for an 8-keto tautomer. nih.gov The analysis of these coupling constants, along with chemical shifts, allows for a detailed characterization of the favored tautomeric states of nucleosides within DNA, which can have significant implications for base pairing and DNA stability. nih.gov

Mass Spectrometry (MS) Techniques for Quantitative Analysis

The use of 2'-Deoxyadenosine-¹⁵N₅ as an internal standard is fundamental to achieving accurate and precise quantification of its unlabeled counterpart in complex biological matrices using mass spectrometry. Isotope dilution mass spectrometry (IDMS) is the gold standard for such quantitative analyses. researchgate.netnih.gov

Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Isotope Enrichment Quantification

LC-MS has emerged as a powerful technique for the analysis of nucleosides due to its sensitivity and specificity. researchgate.net The development of LC-MS methods utilizing ¹⁵N-labeled internal standards, such as 2'-Deoxyadenosine-¹⁵N₅, allows for the accurate quantification of isotope enrichment. nih.gov This is particularly useful in metabolic studies where the incorporation of ¹⁵N from a labeled precursor, like [¹⁵N] glutamine, into the nucleotide pool is measured. nih.govresearchgate.net

A typical workflow involves the extraction of DNA from cells or tissues, followed by enzymatic hydrolysis to release the individual deoxynucleosides. nih.govnih.gov The resulting hydrolysate is then analyzed by LC-MS, often using a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.govnih.govfabad.org.tr This approach provides high sensitivity and specificity by monitoring a specific precursor-to-product ion transition for both the unlabeled analyte and its ¹⁵N-labeled internal standard.

The chromatographic separation is crucial for resolving the analyte of interest from other components in the complex biological matrix. rsc.org Various LC column chemistries, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC), have been employed for the separation of nucleosides. researchgate.netfabad.org.tr The development of online column-switching techniques can further enhance sample throughput and reduce matrix effects. nih.gov

Below is an interactive table showcasing typical MRM transitions used for the quantification of 2'-deoxyadenosine and its ¹⁵N₅-labeled internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2'-Deoxyadenosine252.1136.1
2'-Deoxyadenosine-¹⁵N₅257.1141.0

This data is illustrative and may vary based on the specific instrumentation and experimental conditions.

Implementation of Isotope-Dilution Mass Spectrometry for Absolute Concentration Determination in Biological Samples

Isotope-dilution mass spectrometry (IDMS) is the benchmark method for the absolute quantification of molecules in biological samples. nih.govacs.org By adding a known amount of the stable isotope-labeled internal standard, such as 2'-Deoxyadenosine-¹⁵N₅, to a sample prior to processing, any variability or loss during sample preparation and analysis can be corrected for. researchgate.netnih.gov This allows for highly accurate and precise determination of the absolute concentration of the endogenous analyte. acs.org

This technique has been widely applied to quantify modified and unmodified nucleosides in various biological matrices, including DNA from tissues and cells, as well as in urine. researchgate.netfabad.org.trnist.gov For instance, ID-LC-MS/MS methods have been developed for the simultaneous quantification of multiple DNA adducts, which are markers of oxidative stress. researchgate.netnih.gov The use of ¹⁵N₅-labeled internal standards for both 2'-deoxyadenosine and its oxidized derivatives ensures reliable quantification. researchgate.netnih.gov

The general procedure involves the following steps:

Addition of a known amount of the ¹⁵N-labeled internal standard to the biological sample.

Extraction and enzymatic or acid hydrolysis of the DNA to release the deoxynucleosides. nih.govacs.org

Analysis of the hydrolysate by LC-MS/MS.

Calculation of the analyte concentration based on the ratio of the peak areas of the unlabeled analyte and the labeled internal standard. nih.gov

The high sensitivity of modern mass spectrometers, often in the femtomole range, allows for the quantification of nucleosides from very small amounts of biological material. nih.govnih.gov This makes IDMS an invaluable tool in clinical research and molecular epidemiology for studying the role of DNA modifications and damage in disease.

Below is an illustrative data table on the quantification of an oxidatively damaged DNA lesion using an isotope dilution LC-MS/MS method.

AnalyteInternal StandardSample TypeConcentration (lesions/10⁶ bases)
8-oxo-2'-deoxyadenosine[¹⁵N₅]-8-oxo-2'-deoxyadenosineCalf Thymus DNA1.2 ± 0.2
8-oxo-2'-deoxyadenosine[¹⁵N₅]-8-oxo-2'-deoxyadenosineRat Liver DNA2.5 ± 0.4

This data is hypothetical and serves to illustrate the application of the technique.

Role as a Stable Isotope Internal Standard in Targeted Metabolite and DNA Adduct Profiling

The precise and accurate quantification of specific molecules in complex biological samples is a significant challenge in analytical biochemistry. Stable isotope-labeled compounds are indispensable tools in quantitative mass spectrometry, primarily through the isotope dilution method. 2'-Deoxyadenosine-15N5, a non-radioactive, stable isotope-labeled version of the natural nucleoside 2'-deoxyadenosine, serves as an exemplary internal standard for the sensitive and specific quantification of metabolites and DNA adducts. Its five nitrogen atoms are replaced with the heavier nitrogen-15 (B135050) (¹⁵N) isotope, creating a mass shift that allows it to be distinguished from its endogenous, unlabeled (¹⁴N) counterpart by a mass spectrometer, without altering its chemical properties.

The fundamental principle of its use as an internal standard lies in isotope dilution mass spectrometry (ID-MS). A known quantity of the "heavy" this compound or a derivative thereof is spiked into a biological sample at an early stage of the analytical procedure. d-nb.infonih.gov This standard co-purifies with the "light" endogenous analyte through all subsequent steps, including extraction, derivatization, and chromatographic separation. During mass spectrometric analysis, any sample loss or variation in ionization efficiency affects both the analyte and the internal standard equally. By measuring the ratio of the signal intensity of the analyte to that of the known amount of the internal standard, the absolute concentration of the analyte can be calculated with high precision and accuracy, correcting for procedural inconsistencies. acs.orgacs.org

Application in Targeted Metabolite Profiling

In targeted metabolomics, this compound is crucial for quantifying its native form and related metabolites. For instance, it has been used as a tracer to investigate metabolic pathways in human cells. nih.gov In one study, [¹⁵N₅]-2'-deoxyadenosine was used to trace the generation of DNA N6-methyladenine (6mdA), an important epigenetic modification. nih.gov Researchers demonstrated that the tracer [¹⁵N₅]-dA undergoes specific metabolic conversions, allowing them to differentiate authentic mammalian DNA modifications from those originating from common cell culture contaminants like mycoplasmas. nih.gov

It also enables the quantification of enzyme activity by measuring metabolite production. In assays of deoxyadenosine (B7792050) (dAdo) deamination, [¹⁵N₅]-2'-deoxyadenosine was used as the substrate. The rate of the enzymatic reaction was determined by quantifying the production of its isotopically labeled metabolites, such as hypoxanthine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). pubcompare.ai

Application in DNA Adduct Profiling

The most prominent application of this compound is in the field of toxicology and cancer research for the quantification of DNA adducts. DNA adducts are segments of DNA that have become covalently bonded to a cancer-causing chemical, and their accurate measurement can serve as a biomarker of exposure and potential cancer risk. d-nb.info

To achieve this, this compound is used to chemically synthesize the corresponding ¹⁵N₅-labeled DNA adduct, which then serves as the ideal internal standard. nih.govnih.gov This standard is structurally identical to the analyte of interest, differing only in isotopic composition. This approach has been successfully applied to quantify a range of DNA adducts formed from environmental and tobacco-specific carcinogens.

For example, researchers synthesized [¹⁵N₅]-(±)-anti-DB[a,l]PDE-N⁶-dA adducts from [¹⁵N₅]-deoxyadenosine to serve as internal standards for the quantification of adducts formed by dibenzo[a,l]pyrene, a potent environmental carcinogen, in the oral tissues of mice. nih.gov Similarly, [¹⁵N₅]N⁶-PHB-dAdo was synthesized from [¹⁵N₅]2'-deoxyadenosine to act as an internal standard for analyzing DNA adducts caused by NNAL, a metabolite of a tobacco-specific nitrosamine. nih.gov The use of these standards allows for sub-femtomole sensitivities in adduct detection, highlighting their toxicological relevance and suitability as biomarkers. d-nb.info

The following tables summarize research findings and the specific mass spectrometric parameters used in studies employing this compound as an internal standard.

Table 1: Research Applications of this compound as an Internal Standard

AnalyteInternal Standard Derived from this compoundBiological MatrixAnalytical MethodKey FindingCitation
(±)-anti-DB[a,l]PDE-dA adducts[¹⁵N₅]-(±)-anti-DB[a,l]PDE-N⁶-dAMouse Oral Tissue DNALC-MS/MSEnabled detection and quantification of carcinogen-induced DNA adducts with a detection limit of 8 fmol. nih.gov
N⁶-PHB-dAdo[¹⁵N₅]N⁶-PHB-dAdoRat Lung and Liver DNALC-ESI⁺-MS/MSAllowed for the specific quantification of DNA adducts formed from a tobacco-specific carcinogen (NNAL). nih.gov
DNA N6-methyladenine (6mdA)[¹⁵N₅]-2'-deoxyadenosineHuman Cell DNALC-MS/MSServed as a metabolic tracer to differentiate authentic human DNA methylation from that of mycoplasma contaminants. nih.gov
Sulfur mustard-dA adducts¹³C,¹⁵N-labeled dA adductsHuman Cells, Rat Skin DNAID-UPLC–MS/MSEnabled absolute quantification of chemical warfare agent-induced DNA damage with subfemtomole sensitivity. d-nb.info
Deoxyadenosine (dAdo)[¹⁵N₅]-2'-deoxyadenosineCell Lysates and SupernatantsLC-MS/MSUsed to quantify deaminase enzyme activity by measuring the production of labeled metabolites. pubcompare.ai

Table 2: Mass Spectrometry Parameters for Analytes and their this compound-Derived Internal Standards

AnalyteAnalyte (m/z) Transition15N5-Labeled Internal StandardInternal Standard (m/z) TransitionAnalytical TechniqueCitation
DB[a,l]PDE-N⁶-dA604 → 335[¹⁵N₅]-DB[a,l]PDE-dA609 → [similar fragments]ESI-MS/MS nih.gov
N⁶-PHB-dAdo401.1 → 132.1[¹⁵N₅]N⁶-PHB-dAdo406.1 → 132.1LC-ESI⁺-MS/MS (SRM) nih.gov
2'-deoxyguanosine (dG)268.1 → 152.1[¹⁵N₅]dG273.1 → 157.1UPLC-MS/MS (MRM) acs.org

Emerging Research Directions and Methodological Innovations with 2 Deoxyadenosine 15n5

Integration with Multi-Omics Platforms for Comprehensive Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective, rather than focusing on individual components. nih.govcmbio.io The integration of multiple "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—is central to this approach, providing a comprehensive view of cellular processes. nih.gov Stable isotope labeling, using compounds like 2'-Deoxyadenosine-15N5, is a cornerstone technology that enhances the power of these integrated analyses. silantes.comsilantes.com

By introducing ¹⁵N-labeled nucleosides into cells or organisms, researchers can meticulously track the incorporation of these labels into newly synthesized DNA and RNA. silantes.com This allows for the precise measurement of DNA replication, transcription dynamics, and nucleotide metabolism. silantes.comsilantes.com In the context of multi-omics, this compound serves as a tracer to connect the genome and transcriptome with the proteome and metabolome.

For instance, in quantitative proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are widely used. silantes.comnih.gov While SILAC typically labels proteins, metabolic labeling with ¹⁵N-enriched precursors like this compound can provide a more direct link to nucleic acid dynamics and their influence on the proteome. nih.govresearchgate.net By combining ¹⁵N tracing of DNA and RNA with quantitative proteomics, researchers can build more accurate models of how changes in gene expression, resulting from various stimuli, translate to changes in protein levels and cellular function. silantes.com

In metabolomics, stable isotope tracing is critical for mapping metabolic pathways and fluxes. silantes.comwistar.org The incorporation of the ¹⁵N label from this compound into the nucleotide pool can be monitored to elucidate the intricacies of nucleotide biosynthesis and salvage pathways. silantes.com This information, when integrated with proteomic and transcriptomic data, provides a multi-layered understanding of cellular regulation and response to environmental or pathological changes. nih.gov This integrated approach is crucial for identifying key regulatory points in complex biological networks, which can be potential targets for therapeutic intervention. nih.gov

Omics PlatformApplication of this compoundKey Insights GainedRelevant Analytical Technique
ProteomicsTracing the influence of nucleic acid metabolism on protein expression. nih.govCorrelation between gene expression and protein abundance; understanding regulatory networks.Mass Spectrometry (MS)
MetabolomicsMapping nucleotide biosynthesis, salvage pathways, and metabolic fluxes. silantes.comDynamics of nucleic acid synthesis and turnover; impact of metabolic regulation on cellular physiology. silantes.comMass Spectrometry (MS), NMR Spectroscopy
TranscriptomicsQuantifying newly synthesized RNA molecules to measure changes in gene expression. silantes.comAccurate measurement of transcriptional responses to stimuli. silantes.comMass Spectrometry (MS) of isolated RNA
Genomics / DNA ReplicationTracking the incorporation of labeled nucleotides into DNA during replication and repair. silantes.comInsights into DNA synthesis dynamics and repair mechanisms.Mass Spectrometry (MS) of isolated DNA

Development of Advanced Biosensors and Detection Probes Utilizing Isotopic Labeling

This compound can be incorporated into synthetic DNA oligonucleotide probes. isotope.comckisotopes.com These ¹⁵N-labeled probes can be used in hybridization-based assays where, instead of detecting a fluorescent or colorimetric signal, the presence of the probe hybridized to its target is detected by its unique mass signature. dspmuranchi.ac.innih.gov This approach is particularly powerful in multiplexed assays. Different probes, each labeled with a distinct stable isotope pattern, can be used simultaneously to detect multiple targets in a single experiment. nih.gov

One advanced detection method is time-of-flight resonance ionization mass spectrometry (TOF-RIMS), which can rapidly and sensitively analyze stable isotope-labeled oligonucleotides. nih.gov This technique allows for the simultaneous detection of multiple isotopically labeled probes hybridized to a DNA matrix, offering high selectivity and efficiency. nih.gov The use of stable isotopes like ¹⁵N eliminates the hazards and regulatory burdens associated with radioactive (e.g., ³²P) probes while providing high sensitivity. seracare.com

Furthermore, electrochemical biosensors, which measure changes in electrical properties upon analyte binding, can also be enhanced with isotopic labeling. nih.govfrontiersin.org While many electrochemical biosensors are label-free, the specific mass change introduced by an isotopically labeled probe can be a parameter for certain types of transducers, such as those based on quartz crystal microbalances.

Biosensor/Probe TypeRole of this compoundDetection PrincipleAdvantages
Mass Spectrometry-Based ProbesIncorporated into oligonucleotide probes to provide a unique mass signature. nih.govDetection of the probe's specific mass after hybridization to the target sequence.Enables high-level multiplexing; non-radioactive; high sensitivity and selectivity. nih.gov
Hybridization Assays (e.g., Southern Blot variations)Serves as a non-radioactive label for DNA probes. seracare.comDetection via mass spectrometry instead of autoradiography or chemiluminescence.Eliminates radioactive hazards; potential for direct quantification. seracare.com
Electrochemical BiosensorsPotential use in mass-sensitive transducers (e.g., QCM) where the isotopic mass contributes to the signal.Measurement of changes in frequency or other electrical properties upon binding of the labeled probe.Label provides an additional layer of specificity.

Expanding Applications in the Study of Non-Canonical Nucleic Acid Structures and Functions

While the double helix is the canonical form of DNA, the molecule can adopt a variety of other structures, such as G-quadruplexes and i-motifs. mdpi.comnih.gov These non-canonical structures are often found in regulatory regions of the genome, such as gene promoters and telomeres, and are believed to play significant roles in processes like transcription and genome maintenance. nih.govnih.gov Understanding the three-dimensional structure, stability, and dynamics of these forms is crucial for elucidating their biological functions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution. otsuka.co.jpckisotopes.com The incorporation of stable isotopes like ¹³C and ¹⁵N is often essential for NMR studies of nucleic acids, especially for molecules larger than ~40 nucleotides. otsuka.co.jpisotope.com The labels help to resolve spectral overlap and provide additional constraints for determining the full three-dimensional structure. otsuka.co.jp

Recent research has shown that the cellular environment can significantly alter the stability of these structures compared to simple in vitro buffers. biorxiv.org Isotope-aided studies are invaluable for understanding how factors within the cell nucleus, such as molecular crowding and interactions with proteins, modulate the folding and unfolding of G-quadruplexes and i-motifs. biorxiv.org As these structures are considered promising targets for anticancer drugs, detailed structural information obtained using labeled compounds like this compound is vital for the rational design of selective therapeutic agents. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. How can 2'-Deoxyadenosine-15N5 be synthesized and purified to ensure isotopic purity?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical incorporation of 15N isotopes into the adenine base during nucleotide assembly. Purification requires HPLC or LC-MS to separate isotopically labeled products from unlabeled contaminants. Isotopic purity (>98%) can be verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What are the optimal solubility conditions for this compound in in vitro experiments?

  • Methodological Answer : For in vitro studies, dissolve the compound in DMSO (preferred for high solubility) and dilute with aqueous buffers (e.g., PBS). If precipitation occurs, use co-solvents like PEG300 or Tween-80. Always prepare fresh stock solutions to avoid degradation, and validate solubility using spectrophotometry at 260 nm .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store lyophilized powder at -20°C for ≤3 years. For short-term use, dissolve in DMSO and aliquot into single-use volumes stored at -80°C (≤6 months). Avoid repeated freeze-thaw cycles, which degrade nucleotide integrity. Monitor stability via UV-Vis spectroscopy for absorbance shifts .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use high-resolution MS to confirm molecular weight (269.29 g/mol) and isotopic enrichment. NMR (1H, 13C, 15N) resolves structural integrity, with 15N-HMBC spectra verifying nitrogen labeling. Purity is quantified via reverse-phase HPLC with UV detection at 260 nm .

Advanced Research Questions

Q. How does 15N labeling impact metabolic tracing studies using this compound in DNA synthesis assays?

  • Methodological Answer : The 15N label enables precise tracking via LC-MS/MS or isotope-ratio mass spectrometry (IRMS). In DNA replication assays, quantify incorporation into nascent strands using enzymatic digestion followed by MS analysis. Note that 15N labeling does not alter base-pairing kinetics, but may slightly shift NMR peaks (e.g., 15N chemical shifts at ~120 ppm) .

Q. What experimental controls are required to validate isotopic labeling efficiency in metabolic studies?

  • Methodological Answer : Include unlabeled 2'-deoxyadenosine as a negative control. Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) media for cell-based assays to minimize natural isotope interference. Validate labeling efficiency via MS1 spectral analysis, ensuring <2% unlabeled contamination .

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different in vivo models?

  • Methodological Answer : Discrepancies may arise from species-specific metabolism or formulation differences. Standardize protocols using validated in vivo formulations (e.g., DMSO:Corn oil = 10:90 for IP injections). Compare clearance rates via compartmental modeling (e.g., non-linear mixed-effects modeling) and adjust for interspecies scaling factors .

Q. What are the best practices for reporting isotopic purity and experimental reproducibility in publications?

  • Methodological Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • Detail synthesis and purification steps in supplementary materials.
  • Provide raw MS/NMR spectra for isotopic validation.
  • Use standardized solubility protocols (e.g., DMSO stock concentrations) to ensure cross-study comparability .

Q. How can 15N-labeled nucleotides improve sensitivity in NMR-based structural studies of DNA-protein complexes?

  • Methodological Answer : 15N labels enhance signal-to-noise ratios in heteronuclear NMR experiments (e.g., 15N-HSQC). For DNA-protein interaction studies, use selective 15N labeling at specific adenine positions to monitor chemical shift perturbations (CSPs) upon binding. Pair with 13C/2H labeling for multi-dimensional experiments .

Data Presentation Guidelines

  • Tables : Include isotopic purity data (MS/NMR), solubility parameters, and stability metrics.
  • Figures : Use chromatograms (HPLC/LC-MS), NMR spectra, and metabolic flux diagrams.
  • Supplemental Materials : Provide raw spectra, formulation protocols, and statistical analysis code .

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